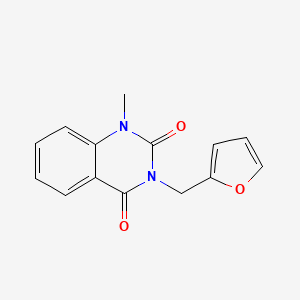

3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

CAS No. |

531504-02-6 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

3-(furan-2-ylmethyl)-1-methylquinazoline-2,4-dione |

InChI |

InChI=1S/C14H12N2O3/c1-15-12-7-3-2-6-11(12)13(17)16(14(15)18)9-10-5-4-8-19-10/h2-8H,9H2,1H3 |

InChI Key |

MXWCPZDFWPJAPK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione typically involves the reaction of 2-aminobenzamide with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

Substitution: The methylene bridge can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

- C : 14

- H : 12

- N : 2

- O : 3

Key Functional Groups

- Furan ring at the 3-position

- Methyl group at the 1-position

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated several quinazoline derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione showed promising activity comparable to standard antibiotics. The most effective compounds were identified as potential candidates for further development in combating bacterial resistance .

Anticancer Properties

Quinazoline derivatives are also being explored for their anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation makes them valuable in cancer research.

Case Study: Anticancer Screening

A screening of various quinazoline derivatives revealed that some compounds exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action is thought to involve the inhibition of key signaling pathways responsible for tumor growth .

Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes such as DNA topoisomerase IV and bacterial gyrase. These enzymes are crucial for DNA replication and transcription, making them ideal targets for antimicrobial drug development.

Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition Activity |

|---|---|---|

| This compound | DNA topoisomerase IV | Moderate |

| This compound | Bacterial gyrase | Significant |

Agricultural Applications

Beyond medicinal chemistry, the compound's unique properties may also be applied in agriculture. Quinazoline derivatives have shown potential as agrochemicals due to their ability to act as growth regulators or pest control agents.

Case Study: Agrochemical Potential

Research has indicated that certain quinazoline derivatives can enhance plant growth or provide resistance against specific pests. The mechanisms are under investigation but may involve hormonal regulation or direct toxicity to pests .

Mechanism of Action

The mechanism of action of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of 3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione with related quinazoline diones:

Key Observations:

- Substituent Electronic Effects: Electron-donating groups (e.g., methyl in MBBEU-1/2) and electron-withdrawing groups (e.g., chloro in CBEU) modulate SOC and intermolecular interactions, critical for photophysical applications . The furan group in the target compound may balance electron-richness and steric demand.

- Pharmacological Potential: Triazole derivatives (e.g., 3e in ) exhibit NHE-1 inhibitory activity, suggesting the target compound’s furan substituent could influence similar pathways .

Spectroscopic and Physical Properties

Comparative spectroscopic data highlight substituent influences:

- UV-Vis Absorption: The pyranoindole derivative () shows λmax at 244 and 313 nm, attributed to π→π* transitions in the fused aromatic system. Furan-containing analogs may exhibit redshifted absorption due to extended conjugation .

- IR Spectroscopy: Strong C=O stretches (~1660–1680 cm⁻¹) are consistent across quinazoline diones, with minor shifts depending on substituent electronic effects .

Biological Activity

3-(Furan-2-ylmethyl)-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by a unique molecular structure that includes a furan moiety. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 218.22 g/mol |

| CAS Number | 1207033-86-0 |

The presence of the furan ring enhances the compound's reactivity and biological interactions, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has shown that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives, including this compound, compounds demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed using standard methods such as the Agar well diffusion method.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 75 | 12 |

| Escherichia coli | 80 | 10 | |

| Candida albicans | 77 | 11 |

These results indicate that the compound possesses sufficient antimicrobial activity to warrant further investigation as a potential therapeutic agent.

Antiviral Activity

In vitro studies have highlighted the antiviral potential of quinazoline derivatives against various viruses. A notable report indicated that certain derivatives exhibited potent inhibitory effects against vaccinia virus and adenovirus. For instance, one compound demonstrated an EC50 value of 1.7 μM against vaccinia virus, significantly lower than the reference drug Cidofovir (EC50 = 25 μM) .

Table 2: Antiviral Activity of Quinazoline Derivatives

| Compound | Virus | EC50 (μM) |

|---|---|---|

| This compound | Vaccinia virus | 1.7 |

| Adenovirus | 6.2 |

These findings suggest that this compound could be developed as a novel antiviral agent.

Anticancer Activity

The anticancer properties of quinazoline derivatives have also been explored. One study reported that certain synthesized derivatives displayed strong cytotoxicity in cancer cell lines. For example, compounds were evaluated for their ability to inhibit tumor growth in vivo when used in combination with established chemotherapeutics like temozolomide.

Table 3: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MX-1 cells | < 3.12 |

| < 3.02 |

These results indicate promising potential for further development as anticancer agents.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of quinazoline derivatives to optimize their biological activity. For instance, modifications at specific positions on the quinazoline ring have been shown to enhance potency against various biological targets . This ongoing research aims to elucidate the mechanisms of action and improve efficacy while reducing toxicity.

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the furan-2-ylmethyl and methyl substituents. For example, the furan ring protons appear as distinct doublets (δ 6.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 285.1 for C₁₅H₁₃N₂O₃) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the quinazoline-2,4-dione carbonyl groups .

What in vitro assays are recommended to evaluate its biological activity, and how should controls be designed?

Q. Basic Research Focus

- Antimicrobial Activity : Use broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. For example, measure IC₅₀ values via fluorescence quenching .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .

How do structural modifications (e.g., furan substitution) influence its pharmacological profile?

Q. Advanced Research Focus

- Furan Ring Impact : The furan-2-ylmethyl group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration compared to non-furan analogs .

- Methyl Group Role : The N1-methyl group stabilizes the quinazoline core, reducing metabolic degradation in hepatic microsomal assays .

- SAR Studies : Replace furan with thiophene or pyridine to evaluate electronic effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

How should researchers address contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

- Data Normalization : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Metabolic Stability Testing : Compare half-life in liver microsomes to rule out false negatives due to rapid degradation .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) if enzyme inhibition data conflict with cellular activity .

What computational methods are effective for predicting target proteins and optimizing lead derivatives?

Q. Advanced Research Focus

- Target Prediction : Use SwissTargetPrediction or SEAsearch to identify potential targets (e.g., tyrosine kinases, PARP) based on structural similarity .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability and identify critical residues for mutagenesis studies .

- ADMET Profiling : Predict pharmacokinetics (e.g., CYP450 inhibition via admetSAR) to prioritize derivatives with favorable oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.